N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide
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Overview
Description
N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiadiazoloquinazolin core, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit potent antimicrobial activity , suggesting that their targets may include bacterial and fungal cells.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets through various mechanisms, such as inhibition of growth . The specific interactions between N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide and its targets remain to be elucidated.
Result of Action
Similar 1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity , suggesting that this compound may also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide, as a derivative of 1,3,4-thiadiazole, is known to possess biological activities conferred by the strong aromaticity of the ring system, leading to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans . The compound’s biochemical properties are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, this compound derivatives have the ability to disrupt processes related to DNA replication .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It has been shown that many 1,3,4-thiadiazole derivatives exhibit wide range of biological activities such as antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that this compound may exert its effects at the molecular level through interactions with DNA or other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multi-step organic reactions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
- 2-(5-amino-(mercapto)-1,3,4-thiadiazole)
Uniqueness
N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is unique due to its specific structural features, including the cyclopropyl group and the thiadiazoloquinazolin core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-cyclopropyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-16(20-12-9-10-12)11-5-7-13(8-6-11)21-18-23-24-17(26)14-3-1-2-4-15(14)22-19(24)27-18/h1-8,12H,9-10H2,(H,20,25)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSGYOFLLRRHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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